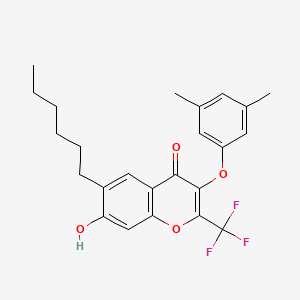

3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Description

This chromen-4-one derivative features a poly-substituted aromatic core with distinct functional groups:

- 3,5-Dimethylphenoxy at position 3: Enhances steric bulk and modulates electron density.

- Hexyl chain at position 6: A hydrophobic alkyl group that likely improves lipophilicity and membrane permeability.

- Hydroxyl group at position 7: Facilitates hydrogen bonding and solubility.

- Trifluoromethyl (CF₃) at position 2: Introduces strong electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name |

3-(3,5-dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3O4/c1-4-5-6-7-8-16-12-18-20(13-19(16)28)31-23(24(25,26)27)22(21(18)29)30-17-10-14(2)9-15(3)11-17/h9-13,28H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNWJVBHARAEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC(=CC(=C3)C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves a multi-step process. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. The reaction conditions often include the use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, and Lewis acids like aluminum chloride or zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites or cation-exchange resins, can also be employed to facilitate the reaction and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .

Scientific Research Applications

3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl group at the 7-position can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Physicochemical Properties

The compound’s unique substituents differentiate it from other chromen-4-one derivatives. Key comparisons include:

Table 1: Substituent and Property Comparison

*Calculated based on structural formula.

- Hexyl vs. Prenyl/Alkyl Chains : The hexyl group in the target compound increases lipophilicity (predicted logP ~5.2) compared to shorter chains (e.g., neobavaisoflavone’s prenyl group, logP ~3.8) . This may enhance tissue penetration but reduce aqueous solubility.

- Trifluoromethyl vs. Hydroxyl/Methoxy : The CF₃ group at position 2 stabilizes the chromen-4-one core via electron withdrawal, contrasting with electron-donating groups (e.g., OH or OCH₃ in –5), which increase polarity and solubility .

Table 2: Bioactivity Comparison

Solubility and Pharmacokinetics

- Solubility : The target compound’s hexyl and CF₃ groups likely reduce water solubility compared to polar derivatives like 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one (). However, the 7-OH group may partially offset this via hydrogen bonding .

- Bioavailability: notes that compounds with ≥3 hydroxyl groups achieve higher bioavailability scores (0.55–0.56). The target compound’s single OH group suggests lower bioavailability, necessitating formulation optimization .

Biological Activity

3-(3,5-Dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic chromone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound belongs to a class of flavonoids known for their diverse biological properties, including antioxidant, anti-inflammatory, and lipid-lowering effects.

- Molecular Formula : C23H24F3O3

- Molecular Weight : 434.45 g/mol

- CAS Number : Not specified in the sources but can be derived from its chemical structure.

Antioxidant Activity

Chromones are known for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

Lipid-Lowering Effects

Research has demonstrated that certain chromone derivatives exhibit lipid-lowering effects in hepatocytes. A study involving similar compounds indicated that they could inhibit lipid droplet formation in oleic acid-treated Huh7 cells, a model for human liver cells. The active compound showed significant inhibition of lipid accumulation with an IC50 value of 32.2 ± 2.1 μM without cytotoxicity (CC50 > 100 μM) . This suggests that this compound may possess similar lipid-modulating effects.

The mechanism through which this compound exerts its biological effects involves modulation of key metabolic pathways:

- PPARγ Coactivator Activation : The compound has been shown to induce the expression of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which plays a critical role in mitochondrial biogenesis and fatty acid oxidation .

Case Studies

- Lipid Accumulation Study : In vitro studies have indicated that chromone derivatives can significantly reduce lipid droplet accumulation in hepatic cells. The study highlighted that while some derivatives were cytotoxic, others like the active compound demonstrated a favorable safety profile .

- Antioxidant Efficacy : Another study focused on the antioxidant activity of various chromone derivatives, including those structurally similar to this compound. These compounds exhibited significant free radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 434.45 g/mol |

| IC50 (Lipid Accumulation) | 32.2 ± 2.1 μM |

| CC50 (Cytotoxicity) | >100 μM |

| Antioxidant Activity | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.